Cas no 212248-62-9 (1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole)

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
-
- 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
- 1-(4-Hydrazinobenzyl)-1H-1,2,4-triazole Dihydrochloride
- 1-(4-HYDRAZINOPHENYL)METHYL-1,2,4-TRIAZOLE
- 1-[(4-hydrazinylphenyl)methyl]-1H-1,2,4-Triazole dihydrochloride
- 1H-1-[(4-Aminophenyl)Methyl]-[1,2,4]-Triazole dihydrochloride
- 4-(1H-1,2,4-triazole-1-yl methyl ) phenyl hydrazine dihydrochloride
- 4-[(1,2,4-Triazol-1-yl)methyl]phenylhydrazine Dihydrochloride
- 4-[1H-1,2,4-Triazole-1-YlMethyl]PhenylHydrazineHcl
- 4-1H-1,2,4-TRIAZOL-1-YLMETHYL]PHENYLHYDRAZINE DIHYDROCHLORIDE
- 1H-1,2,4-Triazole,1-[(4-hydrazinophenyl)methyl]-, dihydrochloride (9CI)
- 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole
- [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine
- 1H-1,2,4-Triazole,1-[(4-hydrazinylphenyl)methyl]-
- 1-(4-hydrazinobenzyl)-1H-1,2,4-triazole
- (4-[1,2,4]Triazol-1-ylmethyl-phenyl)-hydrazine
- FUJKUTJPEGEMHG-UHFFFAOYSA-N
- FCH853
- 1H-1,2,4-Triazole, 1-[(4-hydrazinylphenyl)methyl]-
- 1H-1,2,4-Triazole, 1-((4-hydrazinylphenyl)methyl)-
- 4-(1,2,4-triazol-1-ylmethyl)phenyl hydrazine
- 335U9MFY9M
- SCHEMBL4555632
- 144035-22-3
- FT-0669259
- 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole
- 4-(1,2,4-triazol-1-ylmethyl)phenylhydrazine
- 1-[(4-Hydrazinophenyl)methyl]-1,2,4-Triazole
- D91037
- FT-0719996
- UNII-335U9MFY9M
- AR-011/42531524
- AC-3465
- 1H-1,2,4-Triazole, 1-[(4-hydrazinophenyl)methyl]-
- 1H-1,2,4-Triazole, 1-[(4-hydrazinophenyl)methyl]-, dihydrochloride
- AKOS006292887
- (1H-1-[(4-Hydrazinophenyl)-methyl]-1,2,4-triazole dihydrochloride
- J-007904
- 212248-62-9
- DB-328579
- DB-066454
- DB-063512
-
- MDL: MFCD15200703
- インチ: 1S/C9H11N5/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14/h1-4,6-7,13H,5,10H2
- InChIKey: FUJKUTJPEGEMHG-UHFFFAOYSA-N
- ほほえんだ: N1(C([H])=NC([H])=N1)C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 189.10100
- どういたいしつりょう: 189.101
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.8
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 443.7±55.0 °C at 760 mmHg
- フラッシュポイント: 222.1±31.5 °C
- 屈折率: 1.683
- PSA: 68.76000
- LogP: 1.63460
- じょうきあつ: 0.0±1.1 mmHg at 25°C
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1467-200mg |
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole |
212248-62-9 | 97.0%(LC&T) | 200mg |
¥290.0 | 2023-09-02 | |
TRC | H532430-5mg |
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole |
212248-62-9 | 5mg |
$ 81.00 | 2023-09-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157232-1G |
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole |
212248-62-9 | >97.0%(HPLC)(T) | 1g |
¥1160.90 | 2023-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862240-200mg |
1-(4-Hydrazinobenzyl)-1H-1,2,4-triazole Dihydrochloride |
212248-62-9 | ≥97%(HPLC)(T) | 200mg |
¥336.60 | 2022-01-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157232-200MG |
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole |
212248-62-9 | >97.0%(HPLC)(T) | 200mg |
¥313.90 | 2023-09-02 | |
TRC | H532430-2.5mg |
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole |
212248-62-9 | 2.5mg |
$ 57.00 | 2023-09-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1467-200MG |
1-(4-Hydrazinobenzyl)-1H-1,2,4-triazole Dihydrochloride |
212248-62-9 | >97.0%(T)(HPLC) | 200mg |
¥265.00 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1467-200mg |
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole |
212248-62-9 | 97.0%(LC&T) | 200mg |
¥290.0 | 2022-05-30 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1467-1G |
1-(4-Hydrazinobenzyl)-1H-1,2,4-triazole Dihydrochloride |
212248-62-9 | >97.0%(T)(HPLC) | 1G |
¥1,185.00 | 2021-05-19 | |
A2B Chem LLC | AI44880-100mg |
1H-1,2,4-Triazole, 1-[(4-hydrazinophenyl)methyl]-, dihydrochloride |
212248-62-9 | 100mg |
$221.00 | 2024-01-01 |
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole 関連文献
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazoleに関する追加情報
Professional Introduction to Compound with CAS No. 212248-62-9 and Product Name: 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
The compound with the CAS number 212248-62-9 and the product name 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a triazole ring fused with a benzyl group substituted by a hydrazinyl moiety makes it a versatile scaffold for drug design and development.
Recent studies have highlighted the importance of triazole derivatives in the development of novel therapeutic agents. The 1,2,4-triazole core is known for its stability and ability to form hydrogen bonds, which enhances its binding affinity to biological targets. In particular, the 4-hydrazinylbenzyl substituent introduces reactivity that can be exploited for further functionalization, making it an attractive candidate for synthesizing more complex molecules.
The benzyl group in the compound's structure contributes to its solubility and bioavailability, which are critical factors in pharmaceutical formulations. This feature allows for easier administration and absorption in vivo, potentially improving the efficacy of drugs derived from this compound. Additionally, the hydrazinyl group can participate in various chemical reactions, such as condensation or cyclization, providing a platform for diverse synthetic pathways.
In the realm of medicinal chemistry, the exploration of hydrazine-based compounds has been extensively studied due to their pharmacological properties. The hydrazinyl moiety is particularly interesting because it can interact with biological systems in multiple ways, including enzyme inhibition and receptor binding. This versatility makes it a valuable component in the design of drugs targeting various diseases.
Current research indicates that derivatives of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole show promise in addressing inflammatory and infectious diseases. The triazole ring's ability to modulate immune responses has been observed in several preclinical studies, suggesting its potential as an anti-inflammatory agent. Furthermore, the compound's structure suggests it may have antimicrobial properties, which could be exploited in the fight against drug-resistant pathogens.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the triazole ring efficiently. These methods not only enhance the yield but also minimize byproduct formation, ensuring a cleaner reaction profile.
From a computational chemistry perspective, molecular modeling studies have been conducted to understand the interactions between 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and biological targets. These studies have provided insights into how the compound binds to receptors and enzymes at an atomic level. This information is crucial for optimizing drug design and improving therapeutic outcomes.
The pharmacokinetic properties of this compound are also under investigation. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability for clinical use. Preliminary data suggest that the compound exhibits favorable pharmacokinetic characteristics, including reasonable bioavailability and moderate metabolic clearance rates.
In conclusion,1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole (CAS No. 212248-62-9) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features and potential biological activities make it an attractive scaffold for drug discovery efforts. Continued research into this compound will likely uncover new therapeutic opportunities across multiple disease areas.
212248-62-9 (1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole) 関連製品
- 119192-10-8(4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine)
- 1007344-24-2(methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylate)
- 2757922-49-7(5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid)
- 338398-21-3(1-(2,4-DICHLOROPHENYL)-N-ISOPROPYL-5-METHYL-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE)
- 2228452-57-9(2-azido-2-(1-methyl-1H-1,3-benzodiazol-5-yl)ethan-1-ol)
- 142147-98-6(Dihydro Montelukast Sodium Salt)
- 341965-36-4(4-(4-Methoxyphenyl)sulfanyl-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile)
- 1261579-01-4(7-Hydroxyquinoline-5-carbonyl chloride)
- 239469-76-2(tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate)
- 1804275-88-4(Methyl 4-(3-bromo-2-oxopropyl)-3-cyanobenzoate)




